molecular formula S5 B077850 Pentathiolane CAS No. 12597-10-3

Pentathiolane

Cat. No.: B077850
CAS No.: 12597-10-3
M. Wt: 160.3 g/mol
InChI Key: DEVHCWHUQVZNMT-UHFFFAOYSA-N
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Description

Pentathiolane is a chemical compound with the molecular formula S5 . It is also known by other names such as cyclopentasulfur, sulfur pentamer, and Pentathiolan .


Molecular Structure Analysis

This compound has a molecular weight of 160.325 Da and a monoisotopic mass of 159.860352 Da . The exact structure of this compound would require more specific information or advanced tools such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

This compound’s physical and chemical properties such as its reactivity, stability, and solubility are not explicitly mentioned in the sources I have access to . These properties can be influenced by factors like temperature, pressure, and the presence of other chemicals.

Scientific Research Applications

  • Charge Transport Parameters in Organic Crystal Semiconductors : Pentathienoacene, a thiophene equivalent of pentacene and a derivative of Pentathiolane, shows potential in thin film transistors. It exhibits strong dispersion in the valence band and significant intermolecular interactions in its crystal structure, influencing its effectiveness in semiconductor applications (Kim et al., 2007).

  • Neuroprotection and Antioxidant Properties : Alpha-lipoic acid, a metabolic antioxidant and a dithiolane-related compound, crosses the blood-brain barrier and shows potential in treating oxidative stress-related brain and neural disorders. Its antioxidant properties, including regenerating other antioxidants and raising glutathione levels, suggest its use in various neurodegenerative diseases (Packer et al., 1997).

  • Cytotoxicity and Cellular Protection Mechanisms : Studies on chloroacetanilide herbicides show their interactions with phase I and II enzymes in hepatoma-derived cells, highlighting the protective role of glutathione against these herbicides. These findings underscore the importance of understanding cellular defense mechanisms against environmental toxins (Dierickx, 2004).

  • Genetic Bases of Microbial Adaptation : Research on microorganisms, including those with this compound-like structures, helps in understanding the dynamics of evolutionary adaptation and genetic bases. This can contribute to the development of biocides or other biological applications (Elena & Lenski, 2003).

  • Cancer Systems Biology : Understanding the interaction of cellular signaling networks, which may involve compounds like this compound, provides insights into personalized cancer therapy. This research could lead to the development of targeted therapies and improve patient care (Werner et al., 2014).

  • Mechanism of Antitumor Agents : Pentathiepin, related to this compound, shows promise as an antitumor agent. Its interaction with amines suggests potential in the design of new biocides and therapeutic agents (Brzostowska & Greer, 2003).

  • Glutathione Peroxidase Mimetics : Research on novel cyclic seleninate esters, which are related to this compound, reveals their efficiency as glutathione peroxidase mimetics. These compounds have therapeutic potential in oxidative stress-related diseases (Back & Moussa, 2002).

  • Glucose Metabolism in Oocytes : Studies on porcine oocytes show the role of glucose metabolism pathways, including pathways related to this compound derivatives, in nuclear and cytoplasmic maturation. This has implications for reproductive biology and animal breeding (Herrick et al., 2006).

Properties

IUPAC Name

pentathiolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/S5/c1-2-4-5-3-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVHCWHUQVZNMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

S1SSSS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60155005
Record name Sulfur pentamer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12597-10-3
Record name Sulfur, mol. (S5)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12597-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfur pentamer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012597103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfur pentamer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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